molecular formula C8H8N2O3 B12012415 1-(3-Amino-2-nitrophenyl)ethanone

1-(3-Amino-2-nitrophenyl)ethanone

Cat. No.: B12012415
M. Wt: 180.16 g/mol
InChI Key: SZKDXWIWZZKYTG-UHFFFAOYSA-N
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Description

1-(3-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

The synthesis of 1-(3-Amino-2-nitrophenyl)ethanone typically involves nitration and subsequent reduction reactions. One common method starts with the nitration of acetophenone to produce 3-nitroacetophenone. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound .

Industrial production methods may involve the use of metal catalysts and optimized reaction conditions to enhance yield and purity. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the nitro group to an amino group under controlled conditions .

Chemical Reactions Analysis

1-(3-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-2-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

1-(3-Amino-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Amino-3-nitrophenyl)ethanone: Similar structure but with different positional isomers of the amino and nitro groups.

    1-(3-Nitrophenyl)ethanone: Lacks the amino group, affecting its reactivity and applications.

    1-(3-Amino-4-nitrophenyl)ethanone: Another positional isomer with distinct chemical properties

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(3-amino-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,9H2,1H3

InChI Key

SZKDXWIWZZKYTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]

Origin of Product

United States

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